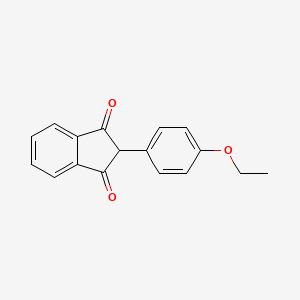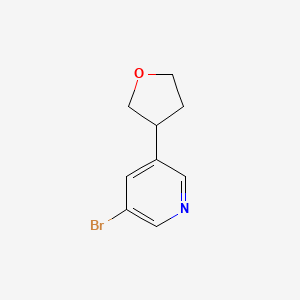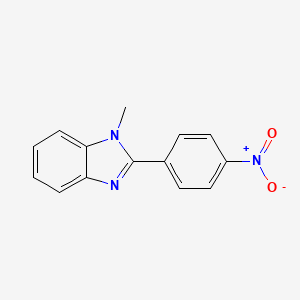![molecular formula C15H13N3O3 B11712609 2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11712609.png)
2-(4-nitrophenyl)-N'-[(E)-phenylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a nitrophenyl group and a phenylmethylidene group attached to an acetohydrazide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetohydrazide with benzaldehyde under acidic or basic conditions. The reaction proceeds via a condensation mechanism, forming the desired product with the elimination of water. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenylmethylidene group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2-(4-aminophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide.
Oxidation: 2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetic acid.
Substitution: Various substituted hydrazides depending on the nucleophile used.
科学的研究の応用
2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylmethylidene group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(4-nitrophenyl)acetohydrazide: Lacks the phenylmethylidene group, making it less versatile in certain reactions.
2-(4-aminophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide:
(cis)-[1-ferrocenyl-2-(4-nitrophenyl)ethylene]: An organotransition metal compound with nonlinear optical properties.
Uniqueness
2-(4-nitrophenyl)-N’-[(E)-phenylmethylidene]acetohydrazide is unique due to its combination of a nitrophenyl group and a phenylmethylidene group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H13N3O3 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
N-[(Z)-benzylideneamino]-2-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-16-11-13-4-2-1-3-5-13)10-12-6-8-14(9-7-12)18(20)21/h1-9,11H,10H2,(H,17,19)/b16-11- |
InChIキー |
XSEYUWAEVJDNQP-WJDWOHSUSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=N\NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)ethyl]butanamide](/img/structure/B11712528.png)




![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11712569.png)
![3-[(3,3,3-Trifluoropropoxy)methyl]aniline](/img/structure/B11712584.png)

![1,3-dimethyl-2-[(E)-2-phenylethenyl]-1H-3,1-benzimidazol-3-ium](/img/structure/B11712597.png)



![N-{[2-(chloroacetyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}cyclohexanecarboxamide](/img/structure/B11712615.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(Z)-(3-hydroxyphenyl)methylideneamino]propanamide](/img/structure/B11712620.png)
